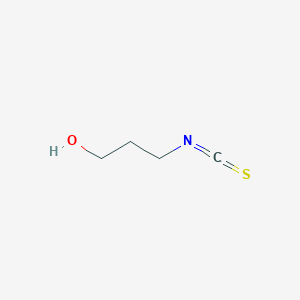
3-Isothiocyanatopropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatopropan-1-OL is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanol backbone. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Isothiocyanatopropan-1-OL can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety. The use of non-toxic reagents and mild reaction conditions is preferred to ensure safety and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanatopropan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-Isothiocyanatopropan-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatopropan-1-OL involves several pathways:
Antimicrobial Activity: It disrupts membrane integrity and affects enzymes involved in redox balance and bacterial metabolism, leading to bacterial death.
Anticancer Activity: It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibits proinflammatory responses through the NFκB pathway, and induces cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
3-Isothiocyanatopropan-1-OL can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Benzyl Isothiocyanate: Exhibits strong anticancer activity.
Phenethyl Isothiocyanate: Known for its chemopreventive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4404-46-0 |
|---|---|
Formule moléculaire |
C4H7NOS |
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
3-isothiocyanatopropan-1-ol |
InChI |
InChI=1S/C4H7NOS/c6-3-1-2-5-4-7/h6H,1-3H2 |
Clé InChI |
HKKOVTXONDHGLP-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C=S)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


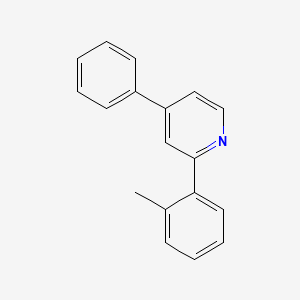
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
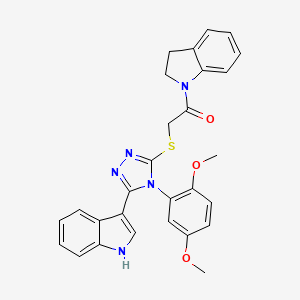
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)


![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
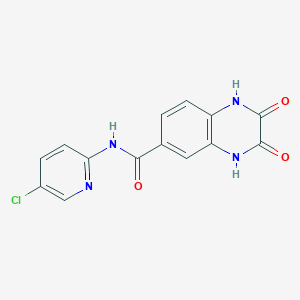
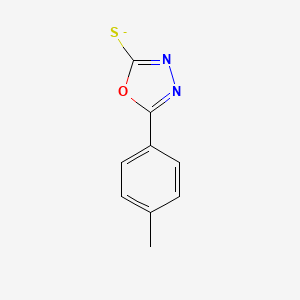
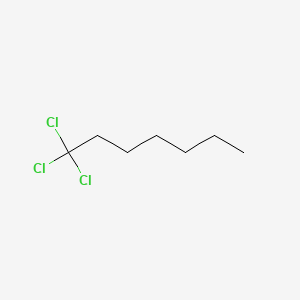
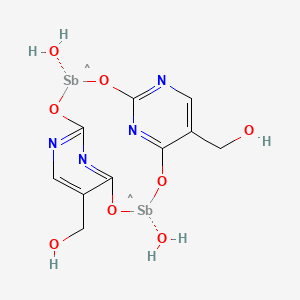
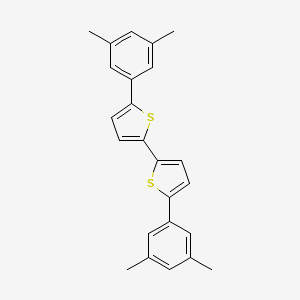
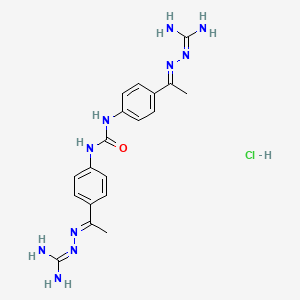
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
